molecular formula C16H15ClO B3023788 3-(3-Chlorophenyl)-3'-methylpropiophenone CAS No. 898762-14-6

3-(3-Chlorophenyl)-3'-methylpropiophenone

Cat. No.: B3023788
CAS No.: 898762-14-6
M. Wt: 258.74 g/mol
InChI Key: YZPAFZSWRHZPSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)-3'-methylpropiophenone is a propiophenone derivative characterized by a chlorophenyl group at the 3-position and a methyl group at the 3'-position of the ketone-bearing aromatic ring. For instance, compounds like 3-(4-Bromophenyl)-3'-methylpropiophenone (CAS 898760-97-9) and 3'-Chloropropiophenone (CAS 34841-35-5) share similar frameworks and are utilized as intermediates in pharmaceuticals, agrochemicals, and fine chemical synthesis .

Notably, lists a closely related compound, 3-(3-chlorophenyl)-4'-methylpropiophenone, as a discontinued product, highlighting the sensitivity of substituent positioning on commercial viability .

Properties

IUPAC Name

3-(3-chlorophenyl)-1-(3-methylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO/c1-12-4-2-6-14(10-12)16(18)9-8-13-5-3-7-15(17)11-13/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPAFZSWRHZPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644411
Record name 3-(3-Chlorophenyl)-1-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-14-6
Record name 1-Propanone, 3-(3-chlorophenyl)-1-(3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chlorophenyl)-1-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-3’-methylpropiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3-chlorobenzoyl chloride with acetone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

On an industrial scale, the production of 3-(3-Chlorophenyl)-3’-methylpropiophenone can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced monitoring techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-3’-methylpropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-3’-methylpropiophenone involves its interaction with monoamine transporters, particularly the dopamine transporter (DAT). By inhibiting the reuptake of dopamine, the compound increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling. This mechanism is similar to that of other synthetic cathinones and stimulants .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Propiophenone Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Applications References
3-(3-Chlorophenyl)-3'-methylpropiophenone* C₁₆H₁₅ClO 258.74 3-Cl, 3'-CH₃ Not reported Hypothetical intermediate Inferred
3-(4-Bromophenyl)-3'-methylpropiophenone C₁₆H₁₅BrO 303.16 4-Br, 3'-CH₃ Solid; used in organic synthesis Pharmaceutical/agrochemical building block
3'-Chloropropiophenone C₉H₉ClO 168.62 3'-Cl mp 45–47°C; bp 124°C Precursor for alcohols and ketones
2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone C₁₆H₁₃Cl₂O₂ 323.18 2',5'-Cl, 3-OCH₃ Not reported Research chemical
3-(2-Methoxyphenyl)-3'-trifluoromethylpropiophenone C₁₇H₁₄F₃O₂ 308.30 2-OCH₃, 3'-CF₃ Discontinued Lab-scale synthesis

Notes:

  • Substituent Effects: Electron-Withdrawing Groups (Cl, Br, CF₃): Enhance electrophilicity of the ketone, facilitating nucleophilic additions (e.g., Grignard reactions). For example, 3'-Chloropropiophenone’s chlorine atom increases reactivity compared to non-halogenated analogs . Electron-Donating Groups (CH₃, OCH₃): Improve stability and direct substitution reactions. The methyl group in 3-(4-Bromophenyl)-3'-methylpropiophenone may reduce steric hindrance compared to bulkier substituents .

Stability and Handling Considerations

  • Chlorinated Derivatives: Higher thermal stability compared to non-halogenated analogs, as seen in 3'-Chloropropiophenone’s boiling point (124°C) .
  • Safety Profiles: While direct data for this compound are unavailable, similar compounds (e.g., 3-chlorophenol) require stringent handling due to toxicity and environmental persistence .

Notes

Synthetic Challenges: The absence of direct synthesis routes for this compound in the evidence suggests it may require novel methodologies, such as transition-metal-catalyzed couplings.

Regulatory Considerations : Chlorinated aromatics often face regulatory scrutiny; alternatives like brominated or fluorinated derivatives may offer compliance advantages .

Biological Activity

3-(3-Chlorophenyl)-3'-methylpropiophenone, commonly referred to as "3-CPP," is an organic compound with the molecular formula C17H17ClO and a molecular weight of approximately 272.77 g/mol. This compound is notable for its diverse biological activities, particularly in pharmacological research and applications.

Chemical Structure and Properties

The structure of 3-CPP features a chlorophenyl group and a methyl group attached to the propiophenone framework. This arrangement contributes to its unique chemical properties and biological interactions.

Chemical Structure

  • Molecular Formula : C17H17ClO
  • Molecular Weight : 272.77 g/mol
  • CAS Number : 898754-70-6

Antimicrobial Properties

Research has indicated that 3-CPP exhibits antimicrobial activity against various bacterial and fungal strains. Preliminary studies suggest its potential effectiveness in treating infections caused by resistant microorganisms, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

Several studies have explored the anticancer properties of 3-CPP, particularly its effects on different cancer cell lines. For instance, it has been shown to induce apoptosis in cancer cells, which is critical for preventing tumor growth. The compound's mechanism of action appears to involve the modulation of specific signaling pathways associated with cell proliferation and survival.

Case Study: Anticancer Effects

A recent study evaluated the cytotoxic effects of 3-CPP on various cancer cell lines, including breast and lung cancer cells. The results demonstrated that 3-CPP significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 10 µM to 30 µM across different cell lines .

The biological activity of 3-CPP is primarily attributed to its ability to interact with specific molecular targets within cells. It acts as an enzyme inhibitor , modulating metabolic pathways that are crucial for cellular function. The compound's interaction with cellular receptors also suggests potential implications in signaling pathways that govern cell behavior.

Comparative Analysis

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundYesYesEnzyme inhibition, receptor modulation
Similar Compound AModerateLimitedUnknown
Similar Compound BYesYesEnzyme inhibition

Pharmacological Studies

Recent pharmacological assessments have highlighted the potential of 3-CPP in drug development. Its structural features allow it to serve as a precursor for synthesizing more complex organic molecules with enhanced biological activities. The compound's role in enzyme-catalyzed reactions has been extensively documented, showcasing its utility in biochemical assays.

Toxicological Profile

While exploring the therapeutic potential of 3-CPP, it is essential to consider its toxicological profile. Preliminary toxicity studies indicate that, at therapeutic doses, the compound exhibits minimal adverse effects; however, further comprehensive toxicology assessments are necessary to establish safety profiles for clinical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Chlorophenyl)-3'-methylpropiophenone
Reactant of Route 2
3-(3-Chlorophenyl)-3'-methylpropiophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.